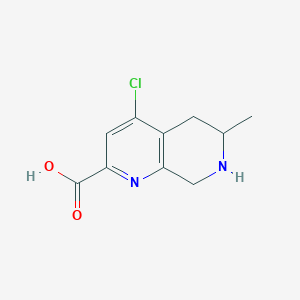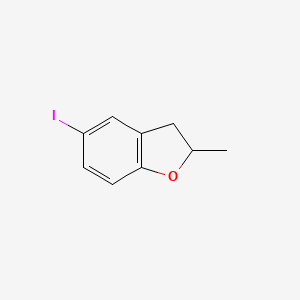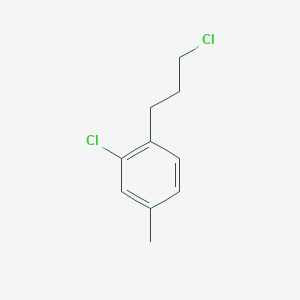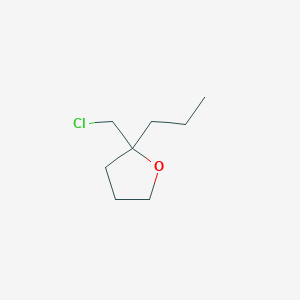![molecular formula C12H22N6O2 B13194842 tert-Butyl 4-[5-(aminomethyl)-1H-1,2,4-triazol-3-yl]piperazine-1-carboxylate](/img/structure/B13194842.png)
tert-Butyl 4-[5-(aminomethyl)-1H-1,2,4-triazol-3-yl]piperazine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl 4-[5-(aminomethyl)-1H-1,2,4-triazol-3-yl]piperazine-1-carboxylate: is a synthetic organic compound that features a piperazine ring substituted with a triazole moiety and an aminomethyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-[5-(aminomethyl)-1H-1,2,4-triazol-3-yl]piperazine-1-carboxylate typically involves multiple steps starting from commercially available materials. The key steps include:
Formation of the piperazine ring: This can be achieved by reacting appropriate amines with dihaloalkanes.
Introduction of the triazole moiety: This is often done via a cyclization reaction involving hydrazine derivatives and nitriles.
Protection of functional groups: tert-Butyl groups are introduced to protect the carboxylate functionality during the synthesis.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, continuous flow chemistry, and stringent purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the aminomethyl group, forming corresponding oxides or imines.
Reduction: Reduction reactions can be performed on the triazole ring or the piperazine ring, leading to various reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the piperazine ring, where halides or other leaving groups can be replaced by nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are used under basic or neutral conditions.
Major Products:
Oxidation: Formation of oxides or imines.
Reduction: Formation of reduced derivatives of the triazole or piperazine rings.
Substitution: Formation of substituted piperazine derivatives.
科学的研究の応用
Chemistry: : The compound is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds. Biology : It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Medicine : The compound is explored for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting various diseases. Industry : It is used in the development of new materials, including polymers and catalysts.
作用機序
The mechanism of action of tert-Butyl 4-[5-(aminomethyl)-1H-1,2,4-triazol-3-yl]piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole moiety can form coordination complexes with metal ions, influencing enzymatic activity. The aminomethyl group can participate in hydrogen bonding and electrostatic interactions, affecting the compound’s binding affinity and specificity.
類似化合物との比較
tert-Butyl 4-(4-aminophenyl)piperazine-1-carboxylate: Similar structure but with a phenyl group instead of a triazole moiety.
tert-Butyl 5-(aminomethyl)-1H-indole-1-carboxylate: Contains an indole ring instead of a piperazine ring.
tert-Butyl 4-(4-bromophenyl)piperazine-1-carboxylate: Similar structure but with a bromophenyl group.
Uniqueness: The presence of the triazole moiety in tert-Butyl 4-[5-(aminomethyl)-1H-1,2,4-triazol-3-yl]piperazine-1-carboxylate imparts unique chemical and biological properties, such as enhanced coordination ability with metal ions and potential for diverse biological activities.
特性
分子式 |
C12H22N6O2 |
|---|---|
分子量 |
282.34 g/mol |
IUPAC名 |
tert-butyl 4-[5-(aminomethyl)-1H-1,2,4-triazol-3-yl]piperazine-1-carboxylate |
InChI |
InChI=1S/C12H22N6O2/c1-12(2,3)20-11(19)18-6-4-17(5-7-18)10-14-9(8-13)15-16-10/h4-8,13H2,1-3H3,(H,14,15,16) |
InChIキー |
JBWXGOOFXROVNJ-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=NNC(=N2)CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![3-Oxaspiro[bicyclo[5.1.0]octane-4,1'-cyclohexane]](/img/structure/B13194775.png)
![3-([1-(Chloromethyl)cyclopropyl]methyl)furan](/img/structure/B13194786.png)
![1-{4,8-Diazatricyclo[5.2.2.0,2,6]undecan-8-yl}-2,2-dimethylpropan-1-one](/img/structure/B13194793.png)


![N-[(3-Formylphenyl)methyl]-2-methylpropanamide](/img/structure/B13194810.png)


![(1R,3R,5S,7s)-1,5,7-trimethylbicyclo[3.3.1]nonan-3-amine hydrochloride](/img/structure/B13194829.png)
![tert-Butyl N-[5-(4-nitrophenyl)-5-oxopentyl]carbamate](/img/structure/B13194837.png)
